4-Hydroxy valsartan (valeryl-4-hydroxyvalsartan) is a pharmacologically inactive metabolite of the antihypertensive drug valsartan. [] It is primarily generated through the oxidative biotransformation of valsartan in the body. [] While not directly used as a therapeutic agent, research suggests that 4-hydroxy valsartan exhibits intriguing effects on platelet aggregation, making it a subject of interest for cardiovascular research. [, , , ]
The synthesis of valeryl-4-hydroxyvalsartan primarily occurs through metabolic processes in the human body rather than through direct synthetic routes in laboratories. Valsartan is metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, leading to the formation of valeryl-4-hydroxyvalsartan. This metabolic conversion involves hydroxylation and acylation reactions that modify the valsartan structure to produce its active metabolite.
These reactions are facilitated by various enzymatic pathways in the liver, emphasizing the importance of metabolic processes over traditional chemical synthesis methods .
Valeryl-4-hydroxyvalsartan has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
The presence of these components allows valeryl-4-hydroxyvalsartan to exhibit distinct pharmacological properties compared to valsartan itself, including differences in receptor affinity and metabolic stability .
Valeryl-4-hydroxyvalsartan can participate in various chemical reactions, primarily due to its functional groups:
These reactions are crucial for understanding how valeryl-4-hydroxyvalsartan behaves within biological systems and its potential implications in pharmacotherapy .
The mechanism of action for valeryl-4-hydroxyvalsartan is closely related to its parent compound, valsartan. While valsartan acts as an antagonist at angiotensin II type 1 receptors (AT1), inhibiting vasoconstriction and promoting vasodilation, valeryl-4-hydroxyvalsartan has been shown to possess significantly lower affinity for these receptors—approximately 200-fold less than valsartan itself.
This reduced activity suggests that while valeryl-4-hydroxyvalsartan may contribute to some pharmacological effects, it primarily serves as a metabolic byproduct rather than an active therapeutic agent .
Valeryl-4-hydroxyvalsartan exhibits several notable physical and chemical properties:
These properties are critical for understanding how valeryl-4-hydroxyvalsartan behaves in pharmaceutical formulations and biological systems .
While valeryl-4-hydroxyvalsartan itself is not typically used as a standalone therapeutic agent, it plays an important role in pharmacokinetics as a metabolite of valsartan. Understanding its properties can help inform:
Research into this compound continues to be relevant for optimizing treatment strategies involving angiotensin II receptor blockers .
Valeryl-4-hydroxyvalsartan, systematically designated as (S)-3-methyl-2-(4-hydroxy-N-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)pentanamido)butanoic acid, is a hydroxylated metabolite of the angiotensin II receptor blocker valsartan. Its molecular formula is C₂₄H₂₉N₅O₄, with a molecular weight of 451.52 g/mol. The compound features a stereospecific carbon center (S-configuration) inherited from the parent drug, a critical determinant of its interaction with biological targets. The key structural modification involves hydroxylation at the fourth carbon of the valeryl (pentanoyl) side chain, significantly altering its physicochemical properties compared to valsartan. This metabolite was first identified during pharmacokinetic studies of valsartan in the late 1990s, where researchers characterized human-specific metabolic pathways using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) techniques [2] [5]. The discovery emerged from systematic investigations into valsartan's biotransformation profile, aimed at understanding potential active metabolites contributing to its therapeutic effects.
Table 1: Key Physicochemical Properties of Valeryl-4-hydroxyvalsartan
Property | Characteristic |
---|---|
Systematic Name | (S)-3-methyl-2-(4-hydroxy-N-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)pentanamido)butanoic acid |
Molecular Formula | C₂₄H₂₉N₅O₄ |
Molecular Weight | 451.52 g/mol |
Key Structural Modification | Hydroxylation at C4 of valeryl side chain |
Ionization Characteristics | pKa ~4.9 (tetrazole group); exists as anion at physiological pH |
Detection Methods | HPLC-UV, HPLC-Fluorescence, LC-MS/MS (MRM mode: m/z 436.2 → 235/291.1) |
Valeryl-4-hydroxyvalsartan is quantitatively significant in humans, formed primarily via cytochrome P450-mediated oxidation (CYP450 isoenzymes, predominantly CYP2C9) of the parent drug's pentanoyl chain. Following oral administration of valsartan, approximately 20-30% of the absorbed dose undergoes conversion to this metabolite. Renal clearance accounts for only 30% of total plasma clearance for valsartan and its metabolites, with valeryl-4-hydroxyvalsartan detectable in both urine (~13% of administered dose) and feces (~83% of administered dose) [2] [5]. Importantly, the metabolite demonstrates distinct pharmacokinetics: while valsartan reaches peak plasma concentrations within 2-4 hours post-administration, valeryl-4-hydroxyvalsartan peaks later due to ongoing metabolic conversion. The metabolite circulates at concentrations approximately 25-35% of the parent compound in plasma, with an elimination half-life comparable to valsartan (~6 hours). Unlike prodrug metabolites, valeryl-4-hydroxyvalsartan is pharmacologically active without requiring further enzymatic activation, though its potency differs from the parent molecule. Analytical quantification in biological matrices (plasma, urine) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM), utilizing characteristic mass transitions (precursor ion m/z 436.2; product ions m/z 235 for qualification and m/z 291.1 for quantification) for specific detection [2].
Valeryl-4-hydroxyvalsartan's therapeutic relevance stems primarily from two distinct mechanisms: attenuated angiotensin receptor blockade and direct antiplatelet activity.
Angiotensin Receptor Blockade: Valeryl-4-hydroxyvalsartan exhibits approximately 200-fold lower affinity for the angiotensin II type 1 (AT1) receptor compared to valsartan itself [2]. This substantial reduction stems from steric hindrance introduced by the hydroxy group on the valeryl chain, impairing optimal interaction with the receptor's binding pocket. Consequently, its contribution to valsartan's primary antihypertensive effect via renin-angiotensin-aldosterone system (RAAS) blockade is considered minor. However, its persistent presence in circulation provides sustained, albeit weaker, antagonism of angiotensin II signaling.
Antiplatelet Activity: Crucially, valeryl-4-hydroxyvalsartan possesses significant antiplatelet properties largely independent of AT1 receptor blockade. In vitro studies using blood samples from 30 subjects with cardiovascular risk factors demonstrated potent inhibition of platelet aggregation induced by various agonists:
Valeryl-4-hydroxyvalsartan proved more potent than valsartan within the therapeutic concentration range. It significantly reduced expression of key platelet activation markers:
Furthermore, it prolonged closure time measured by platelet function analyzers under high shear stress (p = 0.03), indicating inhibition of platelet adhesion and aggregation crucial in arterial thrombosis [1]. Notably, this antiplatelet effect was not dose-dependent and occurred without altering platelet-leukocyte aggregate formation. This distinct mechanism suggests valeryl-4-hydroxyvalsartan may contribute to valsartan's clinical benefits in preventing ischemic events (e.g., myocardial infarction, ischemic stroke) beyond blood pressure control, potentially offering a secondary protective pathway through direct platelet suppression.
Table 2: Comparative Pharmacological Profile of Valsartan and Valeryl-4-hydroxyvalsartan
Property | Valsartan | Valeryl-4-hydroxyvalsartan | Clinical Implication |
---|---|---|---|
AT1 Receptor Affinity | High | ~200-fold lower [2] | Primary RAAS blockade by parent drug |
Anti-Platelet Potency | Moderate | More potent in therapeutic range [1] | Additional thromboprotection via metabolite |
Effect on GPIIb/IIIa | Significant reduction | Significant reduction [1] | Reduced platelet aggregation |
Effect on P-Selectin | Significant reduction | Significant reduction [1] | Reduced platelet activation & adhesion |
Collagen Aggregation Inhibition | p = 0.01 | p = 0.0001 [1] | Enhanced protection against shear-induced thrombosis |
This dual-pathway activity positions the valsartan/valeryl-4-hydroxyvalsartan system uniquely: valsartan primarily mediates RAAS blockade for blood pressure control and cardiac remodeling, while its major metabolite may provide complementary atherothrombotic protection through direct platelet inhibition. This mechanistic synergy could be particularly relevant in conditions like post-myocardial infarction or ischemic heart failure, where both hypertension and thrombosis drive morbidity. However, clinical confirmation of valeryl-4-hydroxyvalsartan's in vivo antiplatelet contribution requires targeted outcome studies comparing valsartan to other ARBs lacking similar active metabolites [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: